molecular formula C13H12BrNO2S B3274733 Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate CAS No. 61291-89-2

Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B3274733
CAS No.: 61291-89-2
M. Wt: 326.21 g/mol
InChI Key: AVMBOOUDIFIANG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate is a thiazole-based compound characterized by a 4-bromophenyl substituent at the 2-position and a methyl group at the 4-position of the thiazole ring, with an ethyl carboxylate ester at the 5-position. This structure places it within a broader class of bioactive thiazole derivatives, which are widely studied for their pharmacological and materials science applications.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-3-17-13(16)11-8(2)15-12(18-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMBOOUDIFIANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60486881
Record name Ethyl 2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61291-89-2
Record name Ethyl 2-(4-bromophenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60486881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with ethanol in the presence of a catalyst to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

The following table compares Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate with key analogs, focusing on structural features, synthetic routes, and biological activities:

Compound Substituents Key Properties Applications References
This compound (Target Compound) 4-Bromophenyl, methyl, ethyl carboxylate Enhanced electron-withdrawing effects due to bromine; potential for cross-coupling reactions Anticancer, antimicrobial (inferred from analogs)
Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate 4-Hydroxyphenyl, methyl, ethyl carboxylate Intermediate for febuxostat synthesis; reactive hydroxyl group for further derivatization Precursor for gout therapeutics (febuxostat)
Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-Formyl, 4-hydroxyphenyl, methyl, ethyl ester Fluorescent probe (ESIPT mechanism); high sensitivity to biothiols Bioimaging, detection of cellular thiols
Ethyl 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate 3-Cyano, 4-isobutoxyphenyl, methyl, ethyl ester Lipophilic substituents enhance bioavailability; key febuxostat intermediate Hyperuricemia treatment
Ethyl 4-methyl-2-(4-(ethoxy)phenyl)thiazole-5-carboxylate 4-Ethoxyphenyl, methyl, ethyl carboxylate Alkoxy group improves solubility; modified to hydrazides for antiproliferative activity Anticancer (IC₅₀ = 1.2 µM against MCF7 cells)
Ethyl 2-(4-(1H-benzimidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate 4-Benzimidazolyl, methyl, ethyl carboxylate Heterocyclic benzimidazole enhances π-π interactions; potential kinase inhibition Multitarget ligands for Alzheimer’s disease

Key Comparative Insights:

Electronic Effects: The 4-bromophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance stability and alter reactivity in cross-coupling reactions compared to electron-donating groups (e.g., 4-hydroxyphenyl in ). 3-Cyano and 3-formyl substituents (as in ) increase electrophilicity, enabling nucleophilic additions or condensations, whereas the bromine atom favors Suzuki-Miyaura couplings .

Biological Activity: Antimicrobial Activity: Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate derivatives exhibit significant antimicrobial effects (MIC = 8–16 µg/mL against S. aureus and E. coli) due to the formyl group’s ability to disrupt microbial membranes . The bromophenyl analog’s activity is less documented but inferred to be moderate based on structural similarity. Anticancer Potential: Ethyl 4-methyl-2-(4-(ethoxy)phenyl)thiazole-5-carboxylate derivatives show potent antiproliferative activity (IC₅₀ = 1.2 µM against MCF7 cells), attributed to the ethoxy group’s balance of hydrophobicity and hydrogen-bonding capacity . The bromophenyl variant may exhibit similar efficacy but requires empirical validation.

Synthetic Accessibility: The target compound’s synthesis likely parallels routes for ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (one-pot cyclization of thioureas and α-halo ketones ), with bromination introduced via electrophilic substitution or palladium-catalyzed coupling. In contrast, 3-cyano derivatives require formylation followed by cyanation with hydroxylamine , while benzimidazole-containing analogs involve click chemistry or nucleophilic aromatic substitution .

Research Findings and Trends

  • Fluorescent Probes : Derivatives like ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate serve as ratiometric probes for biothiols, leveraging excited-state intramolecular proton transfer (ESIPT) for live-cell imaging .
  • Multitarget Therapeutics : Compounds with benzimidazole or pyrazole moieties (e.g., ) demonstrate dual kinase inhibition and anti-Alzheimer’s activity, highlighting the versatility of thiazole scaffolds in drug design.
  • Industrial Scalability : Improved synthetic methods (e.g., avoiding column chromatography ) enhance the feasibility of large-scale production for derivatives like febuxostat intermediates.

Biological Activity

Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12BrN2O2S
  • Molecular Weight : Approximately 326.22 g/mol
  • Structural Features : The compound features a thiazole ring with a bromophenyl substituent, enhancing its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar thiazole structures have shown promising antimicrobial properties against various bacterial strains. This compound's unique structure may enhance its efficacy against pathogens .
  • Anticancer Potential : The thiazole moiety has been associated with anticancer activity. Studies have indicated that derivatives of thiazoles can inhibit tumor cell proliferation, with some compounds demonstrating IC50 values lower than established chemotherapeutics . The presence of the bromophenyl group may further augment this activity through enhanced molecular interactions.
  • Antiviral Properties : Certain thiazole derivatives have been investigated for their ability to inhibit viral replication, particularly against flaviviruses. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly influence antiviral potency .

Antimicrobial Studies

A study published in Chemistry & Biology Interface evaluated various thiazole derivatives, including those structurally related to this compound. The findings revealed that compounds bearing nitro and amino substituents exhibited promising activity against Bacillus subtilis and Aspergillus niger .

Anticancer Research

In a review on thiazole-bearing molecules, it was noted that certain analogues demonstrated significant cytotoxicity against cancer cell lines. For instance, compounds with para-halogen substitutions on the phenyl ring showed enhanced activity due to their ability to interact effectively with cellular targets .

Antiviral Evaluation

Research on phenylthiazole derivatives indicated potential as antiviral agents targeting flavivirus infections. The studies emphasized optimizing the thiazole structure to improve metabolic stability and reduce toxicity while maintaining antiviral efficacy .

Comparative Analysis of Related Compounds

The following table summarizes structural characteristics and biological activities of compounds related to this compound:

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H12BrN2O2S326.22 g/molAntimicrobial, Anticancer
Ethyl 2-Amino-4-methylthiazole-5-carboxylateC9H10N2O2S186.25 g/molAntimicrobial
Ethyl 2-Bromo-4-methylthiazole-5-carboxylateC7H8BrNO2S250.11 g/molAntiviral
Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylateC13H13NO3S263.31 g/molAnticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-(4-Bromophenyl)-4-methylthiazole-5-carboxylate

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